molecular formula C10H16ClN3 B1487863 6-chloro-N-hexylpyrimidin-4-amine CAS No. 1343325-03-0

6-chloro-N-hexylpyrimidin-4-amine

Cat. No.: B1487863
CAS No.: 1343325-03-0
M. Wt: 213.71 g/mol
InChI Key: VEXZFSABTZOPBC-UHFFFAOYSA-N
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Description

6-Chloro-N-hexylpyrimidin-4-amine is a pyrimidine derivative featuring a chlorine atom at the 6-position and a hexylamine substituent at the 4-position. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and π-stacking interactions .

Properties

IUPAC Name

6-chloro-N-hexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3/c1-2-3-4-5-6-12-10-7-9(11)13-8-14-10/h7-8H,2-6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXZFSABTZOPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

6-Chloro-N-hexylpyrimidin-4-amine has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-chloro-N-hexylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the substituent at the 4-position of the pyrimidine ring critically influences solubility, lipophilicity, and intermolecular interactions. Key analogs and their properties are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
6-Chloro-N-hexylpyrimidin-4-amine -NH-C₆H₁₃ (hexyl) C₁₀H₁₅ClN₄ 226.7 (calc.) High lipophilicity, long alkyl chain
6-Chloro-N-methylpyrimidin-4-amine -NH-CH₃ (methyl) C₅H₇ClN₄ 158.6 Compact, moderate solubility
6-Chloro-N,N-dimethylpyrimidin-4-amine -N(CH₃)₂ (dimethyl) C₆H₉ClN₄ 172.6 Increased steric hindrance
6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine -NH-CH₃, cyclopropyl at C2 C₈H₁₀ClN₃ 183.6 Steric effects from cyclopropyl
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine -N(CH₃)₂ C₆H₉ClN₄ 172.6 Electron-donating dimethyl group

Key Observations :

  • Lipophilicity : The hexyl chain in the target compound drastically increases logP compared to methyl or dimethyl analogs, favoring interactions with lipid membranes but reducing aqueous solubility.
  • Steric Effects : Bulkier substituents (e.g., cyclopropyl in ) hinder molecular packing and reactivity, whereas smaller groups (e.g., methyl) allow tighter crystal packing .

Comparative Reactivity :

  • Nucleophilic Displacement : Longer alkyl chains (e.g., hexyl) may slow reaction kinetics due to steric hindrance compared to methyl or ethyl groups.
  • Functionalization : The chlorine at C6 can undergo further substitution (e.g., Suzuki coupling) to introduce aryl or heteroaryl groups, a strategy employed in and for medicinal chemistry applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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